9-Phthalimidononan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-(9-hydroxynonyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(9-Hydroxynonyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The compound can also participate in substitution reactions with nucleophiles such as amines and alcohols . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(9-Hydroxynonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cyclooxygenase (COX) enzymes . This inhibition is significant for the development of anti-inflammatory drugs . Additionally, the compound has applications in materials science, where it is used to create polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(9-hydroxynonyl)isoindoline-1,3-dione involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . The compound inhibits the activity of these enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound can reduce inflammation and pain . The molecular pathways involved in this process include the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response .
Comparison with Similar Compounds
2-(9-Hydroxynonyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 1-acenaphthenol and 7-acetamido-4-hydroxy-naphthalene-2-sulfonic acid . These compounds share a similar core structure but differ in their functional groups and substituents . The uniqueness of 2-(9-hydroxynonyl)isoindoline-1,3-dione lies in its specific hydroxynonyl side chain, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C17H23NO3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
InChI Key |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
Origin of Product |
United States |
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